molecular formula C22H21N7O3S B12813897 N-(2,6-Dimethyl-pyrimidin-4-yl)-4-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonamide CAS No. 29822-00-2

N-(2,6-Dimethyl-pyrimidin-4-yl)-4-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonamide

Cat. No.: B12813897
CAS No.: 29822-00-2
M. Wt: 463.5 g/mol
InChI Key: LSCJCAMSAXFPGW-UHFFFAOYSA-N
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Description

N-(2,6-Dimethyl-pyrimidin-4-yl)-4-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonamide is a useful research compound. Its molecular formula is C22H21N7O3S and its molecular weight is 463.5 g/mol. The purity is usually 95%.
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Biological Activity

N-(2,6-Dimethyl-pyrimidin-4-yl)-4-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonamide, a complex organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and various biological effects supported by recent research findings.

1. Synthesis and Structural Characteristics

The compound is synthesized through a multi-step reaction involving the formation of the pyrimidine and pyrazole rings. The general synthetic route includes:

  • Formation of the Pyrimidine Ring : This involves condensation reactions between appropriate precursors under controlled conditions.
  • Synthesis of the Pyrazole Moiety : The pyrazole component is typically synthesized through cyclization reactions involving hydrazine derivatives.
  • Final Coupling : The sulfonamide linkage is established by coupling the pyrimidine and pyrazole components with a benzenesulfonamide derivative.

The molecular formula is C19H22N6O3SC_{19}H_{22}N_6O_3S with a molecular weight of approximately 463.51 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the dimethylpyrimidine and pyrazole moieties enhances its binding affinity due to:

  • Hydrogen Bonding : The functional groups facilitate strong interactions with target proteins.
  • π–π Stacking : The aromatic systems contribute to stabilization in the binding sites of enzymes.

These interactions can lead to modulation of enzyme activity, inhibition of cell proliferation, or induction of apoptosis in cancer cells .

3.1 Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound against various cancer cell lines:

Cell LineIC50 (µM)Reference
HCT1160.39
MCF-70.46
HepG21.1

The compound exhibits potent inhibition of Aurora-A kinase, which is critical for cancer cell cycle regulation .

3.2 Antimicrobial Activity

The compound has shown broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains . Notably, it demonstrated effective inhibition against E. coli DNA gyrase B with an IC50 value of 9.80 µM .

3.3 Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound has also been evaluated for anti-inflammatory effects:

Activity TypePercentage (%)Reference
HRBC Membrane Stabilization86.70 - 99.25

This suggests potential therapeutic applications in managing inflammatory diseases.

4. Case Studies

Several case studies have highlighted the efficacy of this compound in various settings:

  • Cancer Treatment : In a study involving HCT116 cells, treatment with the compound resulted in significant reduction in cell viability compared to control groups.
  • Infection Models : In vivo models demonstrated that the compound effectively reduced bacterial load in infected tissues.
  • Inflammation Models : Animal studies indicated that administration of the compound led to decreased inflammatory markers in serum.

Properties

CAS No.

29822-00-2

Molecular Formula

C22H21N7O3S

Molecular Weight

463.5 g/mol

IUPAC Name

N-(2,6-dimethylpyrimidin-4-yl)-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonamide

InChI

InChI=1S/C22H21N7O3S/c1-14-13-20(24-16(3)23-14)28-33(31,32)19-11-9-17(10-12-19)25-26-21-15(2)27-29(22(21)30)18-7-5-4-6-8-18/h4-13,21H,1-3H3,(H,23,24,28)

InChI Key

LSCJCAMSAXFPGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=CC=CC=C4)C

Origin of Product

United States

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